Hdac6-IN-19
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Overview
Description
Hdac6-IN-19 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is a class IIb deacetylase that primarily localizes in the cytoplasm and is involved in the deacetylation of non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90. Inhibition of histone deacetylase 6 has shown potential in treating various diseases, including cancer, neurodegenerative diseases, and inflammatory conditions .
Preparation Methods
The synthesis of Hdac6-IN-19 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Hdac6-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or alcohols .
Scientific Research Applications
Hdac6-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylase 6 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of histone deacetylase 6 and its substrates, such as α-tubulin and cortactin.
Medicine: Investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylase 6.
Mechanism of Action
Hdac6-IN-19 exerts its effects by inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated α-tubulin, cortactin, and heat shock protein 90, which in turn affects various cellular processes such as cell motility, gene expression, and protein stability. The molecular targets and pathways involved include the histone deacetylase 6-Hsp90 complex, which regulates the stability and function of heat shock protein 90 and its client proteins .
Comparison with Similar Compounds
Hdac6-IN-19 is unique compared to other histone deacetylase inhibitors due to its selectivity for histone deacetylase 6. Similar compounds include:
Tubastatin A: Another selective histone deacetylase 6 inhibitor with similar therapeutic potential.
Vorinostat (SAHA): A pan-histone deacetylase inhibitor that targets multiple histone deacetylase isoforms but lacks the selectivity of this compound
This compound’s selectivity for histone deacetylase 6 makes it a valuable tool for studying the specific functions of this enzyme and developing targeted therapies with fewer off-target effects .
Properties
Molecular Formula |
C26H23ClN4O3 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
(1S,3R)-1-(4-chlorophenyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c27-18-11-9-16(10-12-18)23-24-20(19-3-1-2-4-21(19)29-24)13-22(30-23)26(33)28-14-15-5-7-17(8-6-15)25(32)31-34/h1-12,22-23,29-30,34H,13-14H2,(H,28,33)(H,31,32)/t22-,23+/m1/s1 |
InChI Key |
COAJSLOYKGAEOP-PKTZIBPZSA-N |
Isomeric SMILES |
C1[C@@H](N[C@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=C(C=C5)C(=O)NO |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=C(C=C5)C(=O)NO |
Origin of Product |
United States |
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